molecular formula C13H11F3N4O3 B15026732 1-ethyl-4-nitro-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide

1-ethyl-4-nitro-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide

Cat. No.: B15026732
M. Wt: 328.25 g/mol
InChI Key: VGIXHTSJRMUIJE-UHFFFAOYSA-N
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Description

1-ethyl-4-nitro-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide is a complex organic compound that features a pyrazole ring substituted with ethyl, nitro, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-4-nitro-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide typically involves multiple steps. One common approach includes:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-4-nitro-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Alkyl halides, bases like sodium hydride (NaH).

    Radical Reactions: Trifluoromethyl iodide, radical initiators like azobisisobutyronitrile (AIBN).

Major Products

    Reduction: Formation of 1-ethyl-4-amino-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide.

    Substitution: Formation of various alkyl or aryl substituted derivatives.

    Radical Reactions: Formation of trifluoromethylated derivatives.

Scientific Research Applications

1-ethyl-4-nitro-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-ethyl-4-nitro-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and reach its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-ethyl-4-nitro-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. The combination of the ethyl, nitro, and trifluoromethyl groups on the pyrazole ring makes it a versatile compound for various applications.

Properties

Molecular Formula

C13H11F3N4O3

Molecular Weight

328.25 g/mol

IUPAC Name

1-ethyl-4-nitro-N-[2-(trifluoromethyl)phenyl]pyrazole-3-carboxamide

InChI

InChI=1S/C13H11F3N4O3/c1-2-19-7-10(20(22)23)11(18-19)12(21)17-9-6-4-3-5-8(9)13(14,15)16/h3-7H,2H2,1H3,(H,17,21)

InChI Key

VGIXHTSJRMUIJE-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C(=O)NC2=CC=CC=C2C(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

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